

Chemical properties and reactivity of 2-Bromoquinolin-8-ol

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Compound of Interest

Compound Name: 2-Bromoquinolin-8-ol

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An In-Depth Technical Guide to the Chemical Properties and Reactivity of **2-Bromoquinolin-8-ol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a privileged heterocyclic scaffold in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity. The molecule's unique architecture, featuring a reactive C-Br bond on an electron-deficient pyridine ring and a potent metal-chelating 8-hydroxyquinoline moiety, makes it a highly versatile building block. We will explore its utility in advanced organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions, and its role as a precursor for novel therapeutic agents and functional materials. This document serves as a practical resource, consolidating field-proven insights and detailed experimental protocols to empower researchers in leveraging the full synthetic potential of **2-Bromoquinolin-8-ol**.

Introduction: Strategic Importance of 2-Bromoquinolin-8-ol

The quinoline ring system is a cornerstone of drug discovery, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including

antimicrobial, anticancer, and neuroprotective properties.[1][2] The functionalization of this scaffold is key to modulating pharmacological profiles. **2-Bromoquinolin-8-ol**, CAS 139399-61-4, emerges as a strategically important intermediate for two primary reasons:

- **The 8-Hydroxyquinoline (Oxine) Moiety:** This component is a classic bidentate chelating ligand, capable of forming stable complexes with a wide range of metal ions.[2][3] This property is integral to the biological activity of many quinoline-based drugs, which often function by modulating metal ion homeostasis.[2][4]
- **The 2-Bromo Substituent:** The bromine atom at the C2 position of the pyridine ring serves as a versatile synthetic handle. Unlike the electron-rich carbocyclic ring, the pyridine ring is electron-deficient, which influences the reactivity of the C2-Br bond, making it amenable to a variety of transformations that are fundamental to modern organic synthesis.[5]

This guide elucidates the chemistry of this bifunctional molecule, providing the technical foundation required for its effective application in complex synthetic campaigns.

Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's physical and chemical properties is paramount for its successful application in research. The key properties of **2-Bromoquinolin-8-ol** are summarized below.

Property	Value	Reference
CAS Number	139399-61-4	[6][7]
Molecular Formula	C ₉ H ₆ BrNO	[7][8]
Molecular Weight	224.06 g/mol	[6][7]
IUPAC Name	2-bromoquinolin-8-ol	[7]
Appearance	Solid	[8]
Melting Point	81-82 °C	[8]
Boiling Point	367.0 ± 22.0 °C at 760 mmHg	[8]
InChI Key	KPRKBBMEWFPQDJ- UHFFFAOYSA-N	[7][8]

Spectroscopic Characterization: While detailed spectral data is proprietary to specific suppliers, characterization of **2-Bromoquinolin-8-ol** is typically achieved using standard analytical techniques:

- ¹H NMR: To confirm the substitution pattern on the aromatic rings.
- ¹³C NMR: To identify all carbon environments.
- Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
- Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the hydroxyl group and C=N/C=C stretches of the quinoline core.

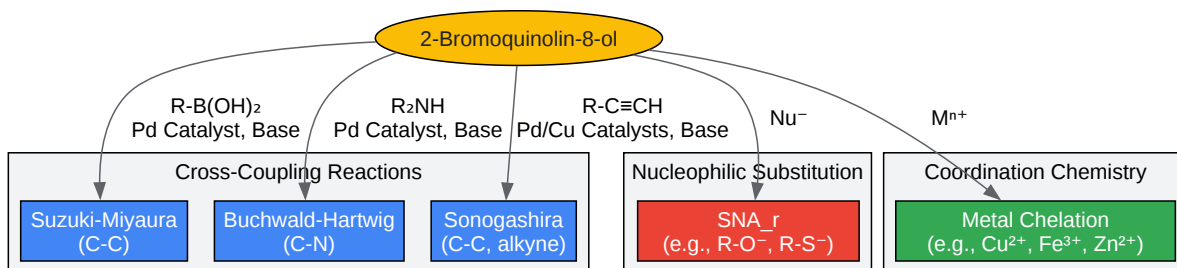
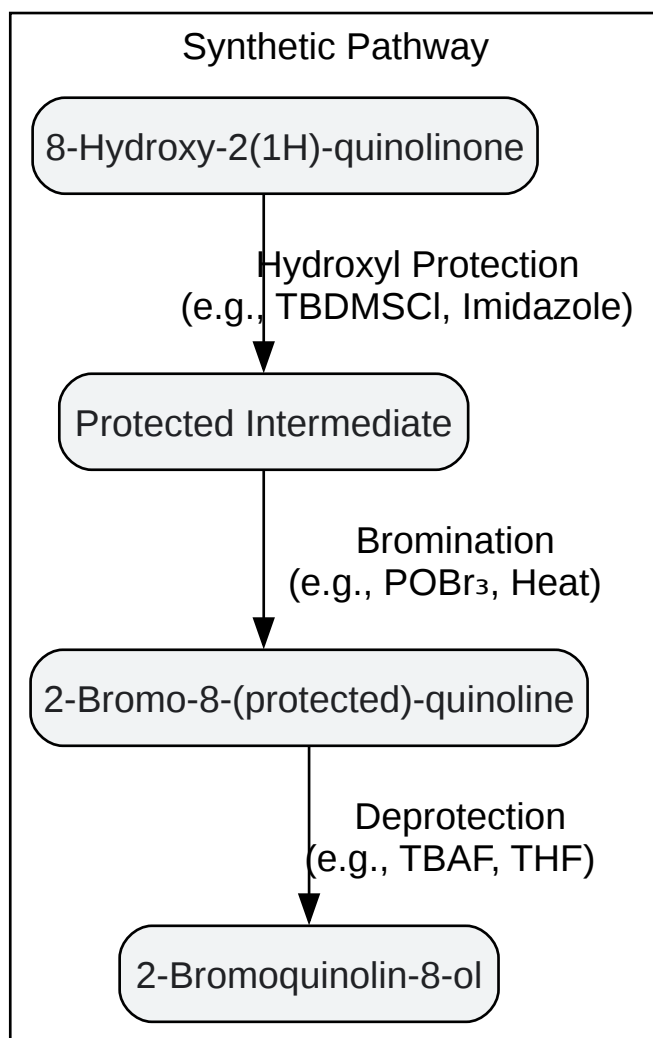
Synthesis of 2-Bromoquinolin-8-ol: A Plausible Approach

The synthesis of 2-bromoquinolines is distinct from the electrophilic bromination of the electron-rich phenolic ring of 8-hydroxyquinoline, which typically yields 5-bromo, 7-bromo, and 5,7-dibromo derivatives.[1][9] A robust method for introducing a bromine atom at the C2 position

involves the transformation of the corresponding quinolin-2(1H)-one (a carbostyrl). This approach offers high regioselectivity.

Proposed Synthetic Workflow

The conversion leverages a two-step process starting from the readily available 8-hydroxy-2(1H)-quinolinone. The phenolic hydroxyl may require protection prior to the bromination step to prevent side reactions, followed by deprotection.



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